(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate
Description
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a benzofuran-derived sulfonate ester characterized by a pyridin-4-ylmethylene group at the C2 position and a 4-methoxybenzenesulfonate moiety at the C6 position of the benzofuran core. The Z-configuration of the exocyclic double bond is critical for its stereochemical stability and molecular interactions.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6S/c1-26-15-2-5-17(6-3-15)29(24,25)28-16-4-7-18-19(13-16)27-20(21(18)23)12-14-8-10-22-11-9-14/h2-13H,1H3/b20-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMHJXNSXRFKNE-NDENLUEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydrobenzofuran-6-carbaldehyde with pyridine-4-carbaldehyde in the presence of a base to form the pyridinylmethylene intermediate. This intermediate is then subjected to sulfonation using 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The methoxybenzenesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is explored for its pharmacological properties. Studies focus on its efficacy in treating diseases, its mechanism of action, and its safety profile. It may serve as a lead compound for the development of new medications.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and interactions involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine Position Isomerism: 3-Pyridinyl vs. 4-Pyridinyl Derivatives
A key analog is [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate (CAS: 1164521-18-9), which differs only in the pyridine substituent position (3-pyridinyl vs. 4-pyridinyl). The positional isomerism significantly impacts electronic and steric properties:
- Electronic Effects : The 4-pyridinyl group in the target compound allows for a linear conjugation pathway with the benzofuran core, enhancing π-π stacking interactions with aromatic residues in biological targets. In contrast, the 3-pyridinyl analog may exhibit reduced binding affinity due to steric hindrance from the nitrogen’s off-axis position .
Substituent Variations on the Benzenesulfonate Group
4-Fluorobenzenesulfonate Derivative
The 4-fluoro analog (CAS: 324776-28-5) replaces the methoxy group with a fluorine atom. Key differences include:
- Lipophilicity : The fluoro group increases logP (lipophilicity) by ~0.5 units, which may enhance membrane permeability but reduce aqueous solubility .
2-Methoxy and 3-Methoxy Derivatives
The 2-methoxy (CAS: 622364-87-8) and 3-methoxy (CAS: 622788-97-0) analogs alter the electronic and steric environment:
Physicochemical and Structural Data Comparison
*logP values estimated via computational methods (e.g., XLogP3).
Research Implications
- Structure-Activity Relationships (SAR) : The 4-methoxy group balances solubility and target binding, while the 4-pyridinyl position optimizes electronic interactions.
- Synthetic Flexibility : Substituent variations (e.g., fluoro, bromo) enable tuning of reactivity and bioavailability for specific applications .
- Biological Target Specificity : Thiazolo-pyrimidine derivatives () may target metalloenzymes, whereas benzofuran-based compounds are better suited for kinase inhibition .
Biological Activity
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a benzofuran moiety linked to a pyridine ring and a sulfonate group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Exhibits significant inhibitory effects against several bacterial strains.
- Anticancer Properties : Shows potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Demonstrates the ability to reduce inflammation markers in vitro.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate against common pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound has promising antimicrobial properties, particularly against Gram-negative bacteria.
Anticancer Properties
In vitro studies on various cancer cell lines, including breast and colon cancer, revealed that the compound inhibits cell growth through apoptosis. The mechanism involves:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from proliferating.
The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HT-29 (Colon Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
Anti-inflammatory Effects
Research also highlights the anti-inflammatory properties of this compound. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate resulted in:
- Decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The compound's ability to modulate inflammatory responses indicates its potential for treating inflammatory diseases.
Case Studies and Clinical Relevance
Several case studies have explored the therapeutic implications of this compound:
- Case Study on Bacterial Infections : A clinical trial assessed the effectiveness of this compound in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments.
- Cancer Treatment Study : Another study focused on its use as an adjunct therapy in chemotherapy regimens for breast cancer patients, demonstrating improved outcomes and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
